
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol is a chemical compound with a unique structure that combines a methoxypyridine moiety with a cyclopentanol group
Preparation Methods
The synthesis of 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 6-methoxypyridin-3-amine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol can be compared with similar compounds such as:
3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol: Another compound with a methoxypyridine moiety but different structural features.
2-(((6-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol: A closely related compound with slight variations in structure
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[[(6-methoxypyridin-3-yl)amino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H18N2O2/c1-16-11-5-4-10(8-13-11)14-9-12(15)6-2-3-7-12/h4-5,8,14-15H,2-3,6-7,9H2,1H3 |
InChI Key |
TYPHHTWCFKNMFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NCC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


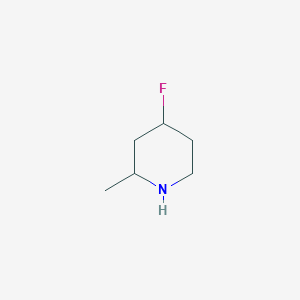
![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
![2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13342044.png)
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342057.png)
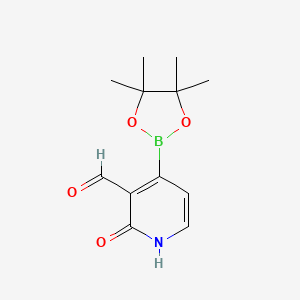
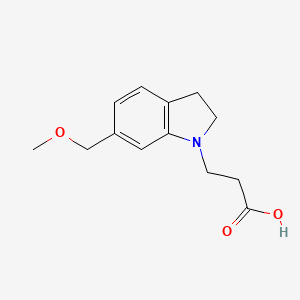
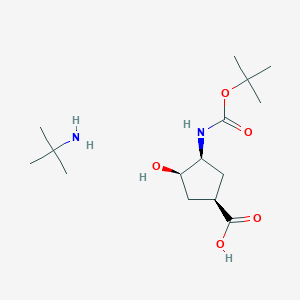

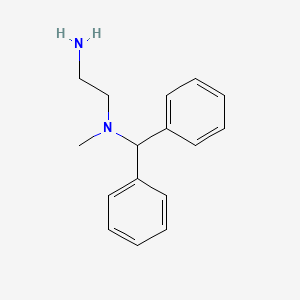
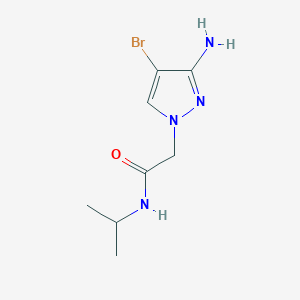

![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)

![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
